N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide
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Overview
Description
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetic compound belonging to the adamantane family. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with benzylamine and 4-methylphenylamine. The reaction is facilitated by the use of coupling agents such as phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine. The reaction is carried out at elevated temperatures, around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The scalability of the reaction is achieved by optimizing the concentration of reactants and the reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved include inhibition of viral replication and induction of apoptosis in cancer cells, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: A simpler derivative with similar structural properties but lacking the benzyl and methylphenyl groups.
N-phenyladamantane-1-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-benzyladamantane-1-carboxamide: Lacks the 4-methylphenyl group.
Uniqueness
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which enhance its stability and potential biological activity. The combination of these groups with the adamantane core provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-18-7-9-22(10-8-18)24-12-20-11-21(13-24)15-25(14-20,17-24)23(27)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFDYMBADDVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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